molecular formula C13H16BrClO B8458410 1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro- CAS No. 169280-04-0

1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-

Cat. No. B8458410
Key on ui cas rn: 169280-04-0
M. Wt: 303.62 g/mol
InChI Key: JTAIENFANUOIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06559312B2

Procedure details

Fit a jacketed glass cell of about 50 mL capacity with an expanded silver mesh cathode (14 cm2 geometric area), a roughly concentric magnesium sacrificial anode, a tube to deliver carbon dioxide gas and a magnetic stir bar. Add a solution of hydrogen chloride remediated 1-[4-(1-bromo-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one and 1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one (2.79 g, 89 mole %, 3:1 ratio of tertiary benzylic bromide to tertiary benzylic chloride by NMR, approximately 8.6 mmol total active tertiary benzylic halide) in acetonitrile (45 mL) and tetraethylammonium bromide (0.19 g). Close the cell and cool to −10° C. with a continuous carbon dioxide sparge for 169 minutes at an average current density of 13 mA cm−2. Warm to contents of the cell to ambient temperature, drain the contents, acidify with chilled aqueous 6M hydrochloric acid, extract and evaporate the solvent in vacuo to give the title compound (1.53 g, 66%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
Quantity
2.79 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
45 mL
Type
solvent
Reaction Step Seven
Quantity
0.19 g
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Yield
66%

Identifiers

REACTION_CXSMILES
[Mg].[C:2](=[O:4])=[O:3].Cl.Br[C:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:21])[CH2:17][CH2:18][CH2:19][Cl:20])=[CH:12][CH:11]=1)([CH3:9])[CH3:8].ClC(C1C=CC(C(=O)CCCCl)=CC=1)(C)C>C(#N)C.[Br-].C([N+](CC)(CC)CC)C.[Ag]>[Cl:20][CH2:19][CH2:18][CH2:17][C:16]([C:13]1[CH:12]=[CH:11][C:10]([C:7]([CH3:9])([CH3:8])[C:2]([OH:4])=[O:3])=[CH:15][CH:14]=1)=[O:21] |f:6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Step Five
Name
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
Quantity
2.79 g
Type
reactant
Smiles
ClC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
0.19 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Close the cell
CUSTOM
Type
CUSTOM
Details
sparge for 169 minutes at an average current density of 13 mA cm−2
Duration
169 min
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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